1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride
Description
Properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrrole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3F3NO2S/c12-7-4-6(11(15,16)17)5-8(13)10(7)18-3-1-2-9(18)21(14,19)20/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMGIEXDKKSTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)Cl)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142525 | |
| Record name | 1H-Pyrrole-2-sulfonyl chloride, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858251-52-1 | |
| Record name | 1H-Pyrrole-2-sulfonyl chloride, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-sulfonyl chloride, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 2,6-dichloro-4-(trifluoromethyl)aniline. This intermediate undergoes diazotization followed by a Sandmeyer reaction to introduce the sulfonyl chloride group. The final step involves cyclization to form the pyrrole ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyrrole ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring can be further functionalized.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products
Sulfonamides: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Functionalized Phenyl Derivatives: Formed through coupling reactions.
Scientific Research Applications
One effective method includes the reaction of 2,6-dichloro-4-trifluoromethyl aniline with pyrrole derivatives under acidic conditions to yield the sulfonyl chloride derivative. This method has been documented to produce high yields while maintaining structural integrity.
Medicinal Chemistry
The compound is explored for its potential in drug development, particularly as a building block for biologically active molecules. Its ability to inhibit specific enzymes or receptors makes it a candidate for anti-cancer therapies and other therapeutic areas.
Case Study: Anti-Cancer Activity
Research indicates that derivatives of this compound exhibit significant anti-tumor activity against breast cancer cells. A study demonstrated that the introduction of this sulfonyl chloride into various drug candidates improved their efficacy and selectivity in targeting cancer cells.
Agrochemicals
In agrochemical applications, this compound serves as an intermediate in the synthesis of insecticides and herbicides. Its structural characteristics allow it to interact effectively with biological targets in pests.
Case Study: Insecticidal Properties
Ethiprole, derived from this compound, acts as a potent insecticide by blocking GABA-regulated chloride channels in insects. This mechanism has been utilized to develop effective pest control solutions in agriculture.
Materials Science
The unique properties of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride also extend to materials science, where it is used in the development of advanced polymers and coatings due to its thermal stability and chemical resistance.
Case Study: Polymer Development
Incorporating this compound into polymer matrices has shown improved mechanical properties and resistance to environmental degradation, making it suitable for applications in coatings and protective materials.
Mechanism of Action
The mechanism of action of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various organic reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or polymerization in material science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Comparison
Reactivity and Stability
- Sulfonyl Chloride vs. Sulfonamide : The target sulfonyl chloride is more reactive than its sulfonamide analog (), making it suitable for nucleophilic substitution reactions. Sulfonamides, by contrast, exhibit greater stability and are often terminal products in drug synthesis.
- Carbaldehyde vs. Sulfonyl Chloride : The carbaldehyde derivative () provides a reactive aldehyde group for condensation reactions, whereas the sulfonyl chloride enables sulfonylation or cross-coupling chemistry.
- Pyrazole vs.
Table 1: Predicted Physicochemical Properties
Key Observations
- Safety : The carbaldehyde derivative requires adherence to GHS safety protocols (), while sulfonamides are generally safer for lab handling .
- Structural Impact : The trifluoromethyl and dichlorophenyl groups enhance lipophilicity and metabolic stability across all analogs, critical for agrochemical activity .
Biological Activity
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride (CAS Number: 259175-24-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is , and it exhibits properties typical of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis. The presence of the dichloro and trifluoromethyl groups contributes to its lipophilicity and biological activity.
Antimicrobial Properties
Research indicates that compounds related to 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 8 |
| Compound B | S. aureus | 16 |
| Target Compound | Pseudomonas aeruginosa | 32 |
Anticancer Activity
Several studies have explored the anticancer potential of similar pyrrole derivatives. For example, compounds with structural similarities have been observed to inhibit cancer cell proliferation in vitro, particularly against breast (MCF-7) and colon (HCT-116) cancer cell lines.
Case Study: Anticancer Activity
A study tested a derivative of the target compound against MCF-7 cells and reported an IC50 value of 2.3 µg/mL, indicating potent anticancer activity when compared to doxorubicin (IC50 = 3.23 µg/mL) .
The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. For instance:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to their inactivation.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole derivatives has been extensively studied to optimize their biological activities. Researchers have identified key structural features that enhance potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and cellular uptake |
| Sulfonyl Chloride | Enhances reactivity towards nucleophiles |
Toxicological Studies
While exploring the therapeutic potentials, it is crucial to assess the toxicity profiles of these compounds. Preliminary toxicological evaluations suggest that certain derivatives exhibit low toxicity in mammalian cell lines, indicating a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2,6-dichloro-4-(trifluoromethyl)aniline derivatives (precursors) can react with pyrrole sulfonyl chlorides under controlled conditions. A similar approach was used in synthesizing (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, where Knoevenagel condensation and acid-catalyzed cyclization were employed . Key parameters include temperature control (e.g., 60–80°C), inert atmosphere, and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, F NMR is critical for verifying trifluoromethyl groups.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects sulfonyl chloride (-SOCl) stretches (~1370 cm) and aromatic C-Cl vibrations (~750 cm) .
- X-ray Diffraction (XRD) : Resolves crystal structure and bond angles. Crystallographic data for related compounds (e.g., CCDC 1988019) are deposited in the Cambridge Structural Database .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend storing the compound in anhydrous, dark conditions at 2–8°C to prevent hydrolysis of the sulfonyl chloride group. Degradation products (e.g., sulfonic acids) can be monitored via HPLC with UV detection at 254 nm. Safety protocols from related chlorinated compounds emphasize avoiding moisture and heat (>100°C) to prevent decomposition .
Q. What are its primary applications in academic research?
- Methodological Answer :
- Antimicrobial Studies : Analogous chlorinated pyrroles and pyrazoles are screened against bacterial/fungal strains using broth microdilution (MIC/MBC assays) .
- Material Science : Derivatives serve as intermediates in polymer synthesis (e.g., polycationic dye-fixatives for textiles) via copolymerization with monomers like dimethyldiallylammonium chloride (DMDAAC) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Discrepancies (e.g., DFT-calculated vs. observed reaction rates) require multi-technique validation:
- Hybrid DFT/Molecular Dynamics : Simulate reaction pathways under varying solvents (e.g., DMF vs. THF).
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in sulfonylation reactions.
- Cross-Validation : Compare with crystallographic data (e.g., bond lengths in CCDC 1988019) to refine computational models .
Q. What strategies optimize reaction yields for derivatives of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for coupling reactions. For example, ammonium persulfate (APS) improved copolymer yields in poly(CMDA-DMDAAC) synthesis .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of chlorinated intermediates.
- Statistical Design : Use Response Surface Methodology (RSM) to model interactions between temperature, pH, and reagent ratios .
Q. What mechanisms underlie its antimicrobial activity, and how can structure-activity relationships (SAR) be refined?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying substituents (e.g., replacing Cl with F) and test via time-kill assays.
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify disruption of microbial membranes.
- Molecular Docking : Model interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina .
Q. How do steric and electronic effects of the trifluoromethyl group influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : Quantify electronic effects using σ/σ values for the -CF group.
- Steric Maps : Generate Tolman cone angles from XRD data to assess steric hindrance during catalysis.
- Comparative Kinetics : Compare reaction rates with non-fluorinated analogs (e.g., -CH substituents) under identical conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
